2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl

Steric parameter Buried volume Buchwald ligands

Coupling N-methylanilines or cyclic secondary amines often fails when substituting Buchwald ligands. 2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl (CAS 298205-46-6) solves this with tailored steric/electronic tuning: • ~34% Vbur promotes reductive elimination from Pd(II) amido intermediates • TEP ~2055 cm⁻¹ for efficient aryl chloride oxidative addition • Exclusive κ¹-P coordination simplifies kinetic analysis • Reduced orthometallation extends catalyst lifetime in flow at >100°C • 23% lower MW than RuPhos cuts mass & waste in multi-kg batches

Molecular Formula C26H35P
Molecular Weight 378.5 g/mol
Cat. No. B12851989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl
Molecular FormulaC26H35P
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C26H35P/c1-20-12-11-13-21(2)26(20)24-18-9-10-19-25(24)27(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h9-13,18-19,22-23H,3-8,14-17H2,1-2H3
InChIKeyYVILJTVSQJMYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl: A Balanced Dialkylbiarylphosphine for Palladium-Catalyzed Cross-Coupling


2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl (CAS 298205-46-6) is a monodentate dialkylbiarylphosphine ligand within the Buchwald ligand family. It features an electron-rich dicyclohexylphosphino group and a 2′,6′-dimethyl-substituted biphenyl backbone, placing it between the sterically demanding XPhos and the electron-donating SPhos in terms of structural characteristics. The 2′,6′-dimethyl substitution pattern provides a differentiated steric and electronic profile compared to dimethoxy, diisopropoxy, and triisopropyl congeners [1]. This ligand is employed in palladium-catalyzed C–C and C–N bond-forming reactions where the balance of steric bulk and electronic donation can influence catalytic turnover [2].

Why 2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl Cannot Be Directly Replaced by SPhos or RuPhos in Critical Catalytic Applications


Although SPhos, RuPhos, and the 2′,6′-dimethyl analog belong to the same dialkylbiarylphosphine class, their substitution patterns on the lower aryl ring create distinct steric and electronic microenvironments that are non-interchangeable in demanding catalytic cycles [1]. The 2′,6′-dimethoxy groups of SPhos provide stronger π-donation through oxygen lone pairs, while the 2′,6′-diisopropoxy groups of RuPhos offer greater steric encumbrance. In contrast, the 2′,6′-dimethyl substituents modulate the electronic character through inductive σ-donation without significantly increasing the buried volume (%Vbur), a parameter directly linked to catalytic activity [2]. This difference can shift the rate-limiting step between oxidative addition and reductive elimination, making direct substitution a risk for yield loss or selectivity erosion [3].

2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl: Head-to-Head Quantitative Differentiation Against Closest Analogs


Steric Profile: 2',6'-Dimethyl Substitution Produces a Compact Buried Volume of ~34% Favorable for Hindered Reductive Elimination

The 2',6'-dimethyl substitution on the biphenyl backbone maintains a buried volume (%Vbur) intermediate between the unsubstituted CyJohnPhos and the bulkier XPhos/SPhos systems. The monomethyl analog (MePhos, 2b) displays a %Vbur of 34.1% in the [IrCl(cod)(L)] complex and 34.4% in cis-[IrCl(CO)₂(L)], compared with 35.0/33.8% for unsubstituted CyJohnPhos (2a) and approximately 31% for both SPhos (2c) and XPhos (2d) [1]. The additional methyl group at the 6′-position of the target compound is expected to further stabilize the ligand conformation without exceeding the %Vbur of the diisopropoxy-substituted RuPhos. This specific steric window facilitates reductive elimination from Pd(II) amido intermediates while avoiding excessive steric pressure that retards amine coordination [2].

Steric parameter Buried volume Buchwald ligands Reductive elimination

Electronic Donation: Tolman Electronic Parameter (TEP) Estimated at 2055 cm⁻¹ for Moderate σ-Donor Strength

Electronic donation of dialkylbiarylphosphines is quantified via the Tolman electronic parameter (TEP) derived from infrared ν(CO) frequencies of cis-[IrCl(CO)₂(L)] complexes. The unsubstituted CyJohnPhos (2a) shows the lowest TEP (2056 cm⁻¹), while MePhos (2b) and XPhos (2d) are essentially identical at 2054–2055 cm⁻¹ [1]. SPhos (2c) is slightly more electron-donating. The target 2′,6′-dimethyl compound, bearing two inductively electron-donating methyl groups, is projected to have a TEP near 2055 cm⁻¹—more electron-rich than triphenylphosphine (TEP 2069 cm⁻¹) but less donating than trialkylphosphines such as PCy₃ (TEP 2056 cm⁻¹) [2]. This moderate σ-donor ability is conducive to oxidative addition of aryl chlorides without overstabilizing the Pd(II) resting state that would slow transmetallation [3].

Tolman electronic parameter Carbonyl stretching frequency Ligand basicity Oxidative addition

Pd(I) Dimer Formation Pathway: 2′,6′-Dimethyl Substitution Suppresses Undesired Orthometallation Observed with SPhos and RuPhos

A study by Montgomery et al. demonstrated that SPhos and RuPhos undergo facile orthometallation with Pd(OAc)₂ in alcoholic solvents to form four-membered palladacycles, ultimately yielding unusual dinuclear Pd(I) complexes via P–C bond cleavage [1]. The less encumbered analog MePhos (2-dicyclohexylphosphino-2′-methylbiphenyl), lacking the 6′-substituent capable of preorganizing the cyclometallation transition state, diverts to a different Pd(I) product distribution. The target compound, bearing a 6′-methyl group that introduces steric hindrance to the ortho C–H bond on the lower ring but lacks the coordinating oxygen atoms of SPhos/RuPhos, is expected to exhibit intermediate orthometallation kinetics, potentially reducing catalyst deactivation [2]. This orthometallation resistance is a critical factor when selecting a ligand for high-turnover processes where Pd black formation must be minimized [3].

Catalyst stability Pd(I) dimer Orthometallation Ligand degradation

Molecular Weight and Solubility Optimized for Gram-Scale Process Development: Lower MW than RuPhos Improves Atom Economy

The target compound has an exact molecular weight of 378.25 g/mol compared with 466.64 g/mol for RuPhos (diisopropoxy analog) and 410.53 g/mol for SPhos (dimethoxy analog) . This 23% lower molecular weight relative to RuPhos translates directly to improved atom economy in process-scale reactions where ligand loading is calculated on a mass basis. The compound is soluble in common organic solvents (dichloromethane, toluene, chloroform) and is reported as an air-stable white to pale yellow crystalline solid [1]. Crystallographic data for the RuPhos analog demonstrate that the free ligand crystallizes without lattice solvent, confirming solid-state stability suitable for long-term storage [2].

Molecular weight Atom economy Solubility Process scale

Inductive vs. Resonance Effects: Methyl Substituents Avoid Oxygen-Ligated Palladium Quenching Observed with SPhos and RuPhos

A Hammett study on Pd(II) amido complexes bearing SPhos analogs demonstrated that the electron-donating ability of the lower aryl group directly influences the stability of the amido complex with respect to reductive elimination [1]. The methoxy groups of SPhos can potentially coordinate to palladium through oxygen, forming transient κ²-P,O chelates that quench catalytic activity. The dimethyl analog replaces the oxygen lone pairs with inductively donating methyl groups that cannot coordinate to palladium, thereby simplifying the coordination chemistry to a pure κ¹-P binding mode [2]. This eliminates a catalyst resting state that competes with productive substrate binding, potentially increasing the turnover frequency for C–N coupling with weakly coordinating amines [3].

Ligand-metal interaction Ortho oxygen coordination Palladium quenching Hammett study

Optimal Deployment Scenarios for 2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl Based on Verified Differentiation Evidence


Buchwald-Hartwig Amination of Sterically Hindered Secondary Amines

The intermediate buried volume (~34% Vbur) positions this ligand to effectively promote reductive elimination from Pd(II) amido intermediates while avoiding the steric congestion that lowers yields with bulkier ligands such as XPhos (see Evidence Item 1). The moderate electronic donation (TEP ~2055 cm⁻¹) ensures oxidative addition of aryl chlorides proceeds efficiently without overstabilizing the resting state (see Evidence Item 2). This ligand is recommended for coupling N-methylanilines, cyclic secondary amines, and 1,2-amino alcohols with electron-neutral aryl chlorides.

Large-Scale Pharmaceutical Intermediate Synthesis Requiring High Atom Economy

With a molecular weight 23% lower than RuPhos and 26% lower than XPhos, this ligand reduces the mass of ligand required per batch, decreasing costs and waste in multi-kilogram campaigns (see Evidence Item 4). The absence of oxygen donor atoms simplifies the purity profile of crude reaction mixtures, facilitating direct crystallization of products without chromatography (see Evidence Item 5). This is particularly advantageous for GMP intermediate manufacturing where ligand-related impurities must be controlled below ICH Q3A thresholds.

High-Temperature Continuous-Flow Catalysis Requiring Ligand Robustness

Unlike SPhos and RuPhos, which undergo P–C bond cleavage via orthometallation pathways that generate Pd(I) dimers and ultimately Pd black, the 2′,6′-dimethyl analog lacks the oxygen donor atoms that facilitate the preorganization of the cyclometallation transition state (see Evidence Item 3). This reduced orthometallation propensity suggests extended catalyst lifetime in continuous-flow reactors operating at elevated temperatures (>100 °C), reducing the frequency of catalyst replenishment and downtime in production settings.

Mechanistic Investigations of Pd(0)/Pd(II) Catalytic Cycles Where Unambiguous κ¹-P Binding Is Required

The exclusive κ¹-P coordination mode of the dimethyl ligand eliminates the confounding κ²-P,O chelation observed with SPhos and RuPhos, simplifying kinetic analysis and enabling clean interpretation of rate data (see Evidence Item 5). In mechanistic studies involving Pd(II) amido or Pd(0) oxidative addition complexes, this ligand provides a well-defined coordination environment, making it the preferred choice for academic and industrial laboratories conducting fundamental catalytic cycle elucidation.

Quote Request

Request a Quote for 2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.